

An In-Depth Technical Guide to 2-Chloro-1,2-diphenylethanone

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Compound of Interest

Compound Name: *Desyl chloride*

Cat. No.: *B177067*

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-chloro-1,2-diphenylethanone, a key intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

2-Chloro-1,2-diphenylethanone, also widely known by its common name **desyl chloride**, is an alpha-haloketone. The structure consists of an ethanone backbone substituted with two phenyl groups at positions 1 and 2, and a chlorine atom at position 2. This substitution pattern renders the carbon at the 2-position a chiral center, and the compound is typically available as a racemic mixture.

Synonyms: **Desyl chloride**, α -Chlorodeoxybenzoin, 2-Chloro-2-phenylacetophenone[1]

Identifier	Value
IUPAC Name	2-chloro-1,2-diphenylethanone
CAS Number	447-31-4[1]
Molecular Formula	C ₁₄ H ₁₁ ClO[1]
Molecular Weight	230.69 g/mol [2]
Canonical SMILES	<chem>C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)Cl</chem> [2]
InChI Key	RXDYOLRABMJTEF-UHFFFAOYSA-N[2]

Physicochemical and Crystallographic Data

2-Chloro-1,2-diphenylethanone is a white to off-white crystalline solid at room temperature.[3] It is sensitive to sunlight, which can cause decomposition and a brownish discoloration.[4][5]

Table 1: Physicochemical Properties

Property	Value	Source
Melting Point	62-63 °C	[3]
Boiling Point	330 °C (rough estimate)	[3]
Density	1.1223 g/cm ³ (rough estimate)	[3]
Flash Point	190.4 °C	[3]
Appearance	White to almost white powder/crystals	[3]

Table 2: Crystallographic Data

A single-crystal X-ray diffraction study provided detailed structural information.[6]

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	12.6233 (11) Å
b	5.8227 (5) Å
c	15.6745 (14) Å
β	97.317 (3)°
Volume	1142.72 (17) Å ³
Z	4
Torsion Angle (O=C—C—Cl)	17.5 (2)°

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-chloro-1,2-diphenylethanone. Below are typical spectral data ranges.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is characterized by signals corresponding to the aromatic protons of the two phenyl rings and a singlet for the methine proton. The aromatic protons typically appear as a complex multiplet in the range of δ 7.2-8.1 ppm. The single proton at the chiral center (α-proton) gives a singlet at approximately δ 6.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon (C=O) is the most deshielded, appearing at approximately δ 191 ppm. The aromatic carbons resonate in the typical region of δ 128-136 ppm. The carbon bearing the chlorine atom (α-carbon) is expected around δ 51 ppm.

IR (Infrared) Spectroscopy: The IR spectrum shows a strong absorption band for the carbonyl group (C=O) stretching vibration, typically around 1680-1700 cm⁻¹. The C-Cl stretching vibration is observed in the fingerprint region, usually between 700 and 800 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹.

MS (Mass Spectrometry): In the mass spectrum, the molecular ion peak $[M]^+$ is observed at m/z 230. A characteristic $[M+2]^+$ peak with about one-third the intensity of the $[M]^+$ peak is also present due to the isotopic abundance of ^{37}Cl . Common fragmentation patterns involve the loss of a chlorine atom ($M-35$) and cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of the benzoyl cation (m/z 105).

Experimental Protocols

Synthesis of 2-Chloro-1,2-diphenylethanone from Benzoin

A well-established method for the synthesis of 2-chloro-1,2-diphenylethanone is the reaction of benzoin with thionyl chloride in the presence of pyridine.^[4]

Materials:

- Benzoin
- Pyridine
- Thionyl chloride
- 95% Ethanol (for recrystallization)
- Ice bath
- Water bath
- Stirring apparatus
- Filtration apparatus

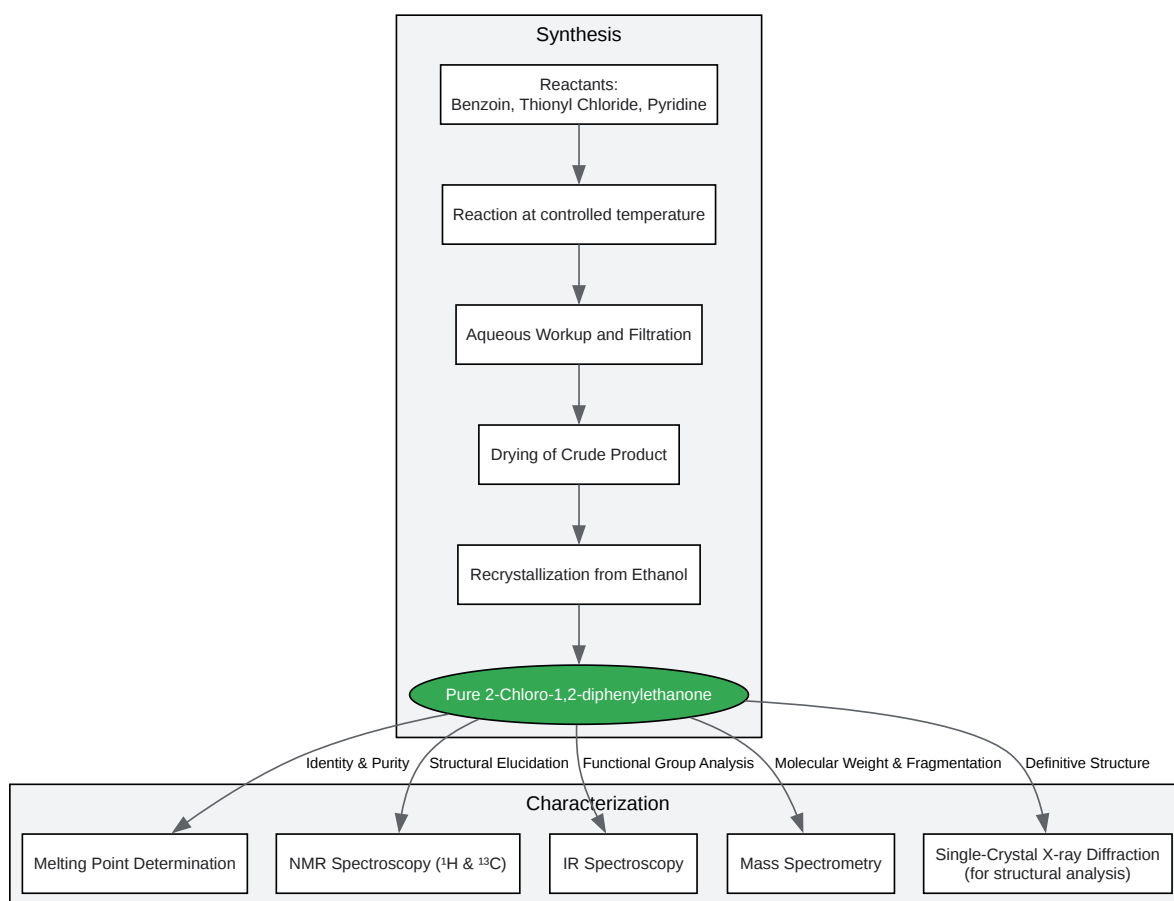
Procedure:

- In a beaker, dissolve 100 g of benzoin in 50 g of pyridine by heating.
- Cool the solution in an ice bath until it solidifies.

- Grind the solidified mass into a coarse powder.
- Slowly add 75 g of thionyl chloride with vigorous stirring while cooling the reaction vessel in a water bath. The reaction is exothermic and evolves sulfur dioxide and hydrogen chloride gas.
- Continue stirring for approximately one hour. The mixture will initially become a paste and then solidify.
- Add water to the solid mass, grind it coarsely, and filter.
- Triturate the solid twice with water, filtering by suction after each wash to remove impurities.
- Dry the resulting white powder over sulfuric acid or calcium chloride to a constant weight.
- For purification, recrystallize the crude product from boiling 95% ethanol (approximately 450 mL for 125 g of crude product).
- Cool the filtrate to induce crystallization. Collect the colorless crystals by filtration. A second crop of crystals can be obtained by further cooling the mother liquor.

Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of 2-chloro-1,2-diphenylethanone.



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Synthesis and Characterization Workflow

Applications in Organic Synthesis

The primary utility of 2-chloro-1,2-diphenylethanone lies in its role as a versatile building block in organic synthesis. The presence of two reactive centers, the electrophilic carbonyl carbon and the carbon bearing the chlorine atom, allows for a variety of chemical transformations. It is a key precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.[7] For instance, it can be used in the synthesis of substituted imidazoles, oxazoles, and other complex molecules.

Biological Context

While 2-chloro-1,2-diphenylethanone itself is not primarily known for its biological activity, the class of α -haloketones has been investigated for various biological effects.[8] These compounds are known to be reactive electrophiles and can alkylate biological nucleophiles such as amino acid residues in proteins. This reactivity is the basis for their potential biological activities, which can include enzyme inhibition and cytotoxicity.[9] However, specific signaling pathways directly modulated by 2-chloro-1,2-diphenylethanone are not well-documented in the scientific literature. Its application as a ligand for transition-metal complexes has been noted, which could have implications in catalysis or materials science.[10]

Safety and Handling

2-Chloro-1,2-diphenylethanone is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][3] It is also irritating to the respiratory system.[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. It should be stored in a cool, dry place away from direct sunlight.[4][5]

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